An In-depth Technical Guide to Azido-PEG5-S-methyl ethanethioate
An In-depth Technical Guide to Azido-PEG5-S-methyl ethanethioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of Azido-PEG5-S-methyl ethanethioate, a heterobifunctional linker molecule increasingly utilized in the fields of chemical biology and drug discovery. This document outlines its core chemical attributes, stability, and reactivity, with a focus on its role in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
Azido-PEG5-S-methyl ethanethioate is a versatile chemical tool featuring a terminal azide (B81097) group and a methyl thioacetate (B1230152) moiety, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for sequential or orthogonal conjugation to different molecules of interest.
| Property | Value | Source |
| Molecular Formula | C14H27N3O6S | [1][2] |
| Molecular Weight | 365.45 g/mol | [1][2] |
| CAS Number | 1352221-64-7 | [1] |
| Appearance | Not explicitly stated, but typically a solid or oil | N/A |
| Purity | >95% (Typically offered by commercial suppliers) | N/A |
Solubility and Stability
Understanding the solubility and stability of Azido-PEG5-S-methyl ethanethioate is critical for its effective use in experimental settings.
| Parameter | Details | Recommendations |
| Solubility | Soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), and other polar organic solvents. | For aqueous reactions, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent before adding it to the aqueous buffer. |
| Storage and Stability | Store as a solid at -20°C for long-term stability. Solutions in organic solvents can be stored at -20°C for short periods, but fresh preparations are recommended for optimal reactivity. Avoid multiple freeze-thaw cycles. The thioester moiety may be susceptible to hydrolysis under strongly acidic or basic conditions. | Aliquot solutions upon initial preparation to minimize degradation. |
Reactivity and Applications
The utility of Azido-PEG5-S-methyl ethanethioate stems from its two distinct reactive handles: the azide and the S-methyl ethanethioate.
The azide group is a key functional group for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. It readily participates in:
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Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with terminal alkynes in the presence of a copper(I) catalyst.
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Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that reacts with strained cyclooctynes, such as DBCO or BCN, offering excellent biocompatibility for reactions in cellular environments.
The S-methyl ethanethioate group contains a thioester linkage. Thioesters can be cleaved by nucleophiles, such as amines, to form a stable amide bond. This functionality is particularly useful for conjugation to primary amines present in biomolecules like proteins (e.g., on the side chain of lysine (B10760008) residues).
This dual reactivity makes Azido-PEG5-S-methyl ethanethioate an ideal linker for constructing complex molecular architectures, most notably PROTACs . PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to Azido-PEG5-S-methyl ethanethioate.
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Reagent Preparation:
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Dissolve the alkyne-containing molecule and Azido-PEG5-S-methyl ethanethioate in a suitable solvent (e.g., a mixture of t-butanol and water).
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Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (B86663).
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Prepare a stock solution of a reducing agent to generate Cu(I) in situ, such as sodium ascorbate (B8700270).
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Prepare a stock solution of a copper-coordinating ligand, such as TBTA, to stabilize the Cu(I) oxidation state.
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Reaction Setup:
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In a reaction vessel, combine the alkyne-containing molecule and a slight molar excess (e.g., 1.1 equivalents) of Azido-PEG5-S-methyl ethanethioate.
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Add the copper(II) sulfate solution (typically 1-10 mol%).
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Add the sodium ascorbate solution (typically 5-20 mol%).
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Add the ligand solution (typically 1-10 mol%).
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Reaction and Monitoring:
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by a suitable analytical technique, such as TLC, LC-MS, or HPLC.
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Purification:
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Upon completion, quench the reaction.
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Purify the product using an appropriate chromatographic method, such as flash column chromatography or preparative HPLC.
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General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of a strained alkyne (e.g., DBCO-functionalized molecule) to Azido-PEG5-S-methyl ethanethioate.
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Reagent Preparation:
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Dissolve the strained alkyne-containing molecule and Azido-PEG5-S-methyl ethanethioate in a biocompatible solvent (e.g., PBS buffer, DMSO, or a mixture thereof).
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Reaction Setup:
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Combine the strained alkyne-containing molecule with a slight molar excess (e.g., 1.1-1.5 equivalents) of Azido-PEG5-S-methyl ethanethioate.
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Reaction and Monitoring:
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Incubate the reaction mixture at a suitable temperature (typically room temperature to 37°C).
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Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS, HPLC, or SDS-PAGE for protein conjugations).
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Purification:
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If necessary, purify the conjugate to remove unreacted starting materials. For biomolecules, this can often be achieved by size exclusion chromatography, dialysis, or affinity chromatography.
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Visualizing Experimental Workflows
The following diagrams illustrate the logical steps in utilizing Azido-PEG5-S-methyl ethanethioate for bioconjugation.
Caption: General workflow for a two-step bioconjugation.
This guide provides a foundational understanding of Azido-PEG5-S-methyl ethanethioate for its application in advanced chemical and biological research. For specific applications, further optimization of the outlined protocols is encouraged to achieve the desired experimental outcomes.
